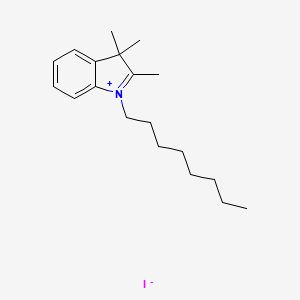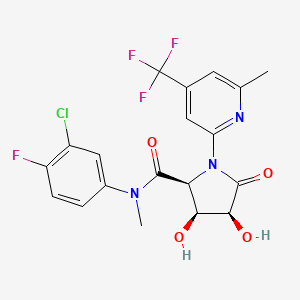
2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide is a chemical compound with the molecular formula C19H30IN It is an indolium salt, characterized by the presence of an indole ring substituted with a trimethyl group and an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide typically involves the alkylation of 2,3,3-trimethylindolenine with 1-iodooctane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding indole derivatives.
Reduction: Formation of reduced indole compounds.
Substitution: Formation of substituted indolium salts.
Applications De Recherche Scientifique
2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also interact with cellular proteins, affecting various signaling pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
- 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1-Butyl-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: Compared to similar compounds, 2,3,3-Trimethyl-1-octyl-3H-indol-1-ium iodide is unique due to its longer octyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the octyl group can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and cellular targets .
Propriétés
Numéro CAS |
96359-59-0 |
|---|---|
Formule moléculaire |
C19H30IN |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
2,3,3-trimethyl-1-octylindol-1-ium;iodide |
InChI |
InChI=1S/C19H30N.HI/c1-5-6-7-8-9-12-15-20-16(2)19(3,4)17-13-10-11-14-18(17)20;/h10-11,13-14H,5-9,12,15H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
MBWGRQOOHLKDQN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid](/img/structure/B11927148.png)



![(S)-2-Hydroxy-2'-[(R)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927178.png)

![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11927196.png)
![N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B11927203.png)





![Propanenitrile, 3-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B11927231.png)
